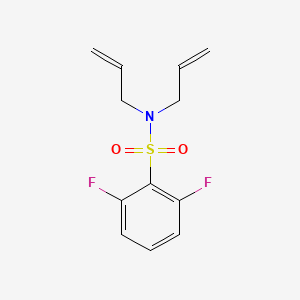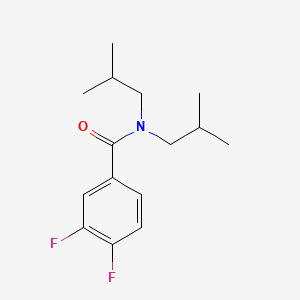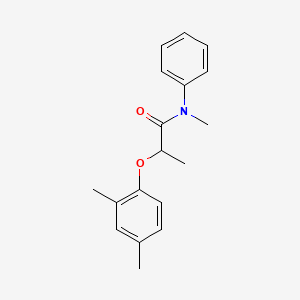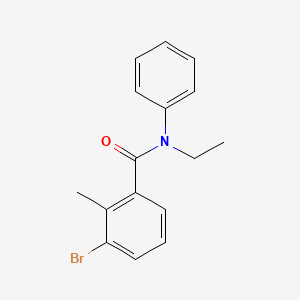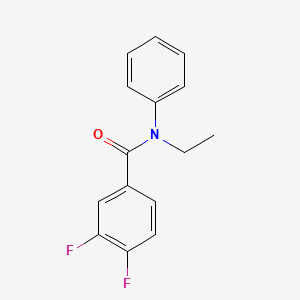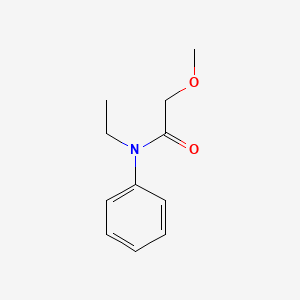![molecular formula C7H10N4OS B1184474 N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B1184474.png)
N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the reaction of 3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amide derivatives, alcohol derivatives
Wissenschaftliche Forschungsanwendungen
N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial, antifungal, or anticancer effects. The compound may also interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-[2-(prop-2-en-1-ylsulfanyl)phenyl]acetamide
- N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide
- N-Acetyl-S-allylcysteine
Uniqueness
N-[3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to the presence of the 1,2,4-triazole ring, which imparts significant pharmacological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse biological activities .
Eigenschaften
Molekularformel |
C7H10N4OS |
|---|---|
Molekulargewicht |
198.244 |
IUPAC-Name |
N-(3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C7H10N4OS/c1-3-4-13-7-9-6(10-11-7)8-5(2)12/h3H,1,4H2,2H3,(H2,8,9,10,11,12) |
InChI-Schlüssel |
LNZYQJSAYZHPJN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=NN1)SCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-5-methoxy-3H-inden-1-one](/img/new.no-structure.jpg)

